1,3-Bis[3-(dimethylamino)propyl]urea
Overview
Description
1,3-Bis[3-(dimethylamino)propyl]urea is a chemical compound that falls within the broader class of urea derivatives. Urea derivatives are known for their diverse applications and structural variations, which can be tailored for specific uses in fields such as materials science, pharmaceuticals, and supramolecular chemistry. The compound is characterized by the presence of dimethylamino groups attached to a propyl chain, which is then linked to the central urea moiety.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of isocyanates or isothiocyanates with amines. In the case of 1,3-bis(dimethyl-phosphinoylmethyl) ureas, the reaction is carried out with a secondary phosphorus-containing amine, bis(dimethyl-phosphinoylmethyl)-amine . Although the specific synthesis of 1,3-Bis[3-(dimethylamino)propyl]urea is not detailed in the provided papers, it can be inferred that a similar approach could be used, substituting the appropriate isocyanate and dimethylamino-propylamine.
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These methods provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within a crystal, as demonstrated by the analysis of bis(3-dimethylammonium-1-propyne)pentachlorobismuthate(III) . Such detailed structural information is crucial for understanding the properties and potential applications of the compound.
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, primarily due to the reactivity of the urea functional group. The presence of dimethylamino groups may also influence the reactivity, allowing for the formation of zwitterions or the interaction with metal ions to form complexes, as seen in the synthesis of homonuclear copper complexes with multidentate amino alcohol ligands . The specific reactivity patterns of 1,3-Bis[3-(dimethylamino)propyl]urea would depend on the substituents and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are largely determined by their molecular structure. Factors such as hydrogen bonding, polarity, and the presence of functional groups contribute to properties like solubility, melting point, and the ability to form supramolecular structures. For instance, 1,3-bis(m-cyanophenyl)urea exhibits diverse solid forms and polymorphs due to different hydrogen bonding interactions . Similarly, the physical and chemical properties of 1,3-Bis[3-(dimethylamino)propyl]urea would be influenced by its molecular structure and the nature of its interactions with other molecules.
Scientific Research Applications
Antimicrobial Efficacy
1,3-Bis[3-(dimethylamino)propyl]urea, particularly in its polymer form as polyquaternium-2, demonstrates significant in vitro antimicrobial activity. It is effective against both gram-positive and gram-negative bacteria, including multi-drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This polymer shows low haemolytic activity and non-toxic behavior against mammalian cells, making it a promising antibacterial agent for biomedical applications (Kumar et al., 2016).
Copper Electroplating
In the field of copper electroplating, polyquaternium-2 serves as an effective leveling agent in acidic sulfate baths. It forms an adsorption layer on the copper surface, inhibiting copper electrodeposition and resulting in uniform thickness of the copper deposit. The addition of Polyquaternium-2 increases cathodic polarization, beneficial for through-hole (TH) electroplating processes (Biao et al., 2016).
Coordination Chemistry
1,3-Bis[3-(dimethylamino)propyl]urea is utilized in synthesizing urea-coordinated dinickel(II) complexes. These complexes, which contain binucleating ligands, have been explored for their structural properties and potential applications in coordination chemistry. This research is significant in understanding the molecular structures and magnetic properties of such complexes (Mochizuki et al., 2013).
Hydrogen Bonding in Supramolecular Structures
1,3-Bis ureas, including variants like 1,3-bis(m-cyanophenyl)urea, play a crucial role in forming supramolecular structures such as gels, capsules, and crystals through hydrogen bonding. The diverse solid forms and morphologies that can be achieved highlight its potential in crystal engineering and material science (Capacci-Daniel et al., 2015).
Interaction with Anions
1,3-Bis[3-(dimethylamino)propyl]urea derivatives have been studied for their ability to interact with various anions, including phosphates. This interaction, facilitated by hydrogen bonding, is critical for applications in anion recognition and separation processes (Frański et al., 2015).
Polymer Electro
lyte Membrane Fuel Cells1,3-Bis[3-(dimethylamino)propyl]urea is used in developing hydroxyl anion conducting membranes for polymer electrolyte membrane fuel cells. These membranes, composed of poly(vinyl alcohol) and a copolymer of bis(2-chloroethyl) ether-1,3-bis[3-(dimethylamino)propyl] urea, show excellent OH- conductivity and mechanical strength, making them suitable for fuel cell applications (Zhou et al., 2017).
Lithium Sulfur Batteries
In the field of lithium sulfur (Li-S) batteries, a cationic polymer based on poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino) propyl]urea] quaternized (PQ) is used to capture polysulfide ions. This helps in inhibiting the polysulfide shuttle effect, enhancing the cycling performance of Li-S batteries (Ling et al., 2017).
Corrosion Inhibition
1,3-Bis[3-(dimethylamino)propyl]urea derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. These compounds show promise as protective agents against corrosion, important in industrial applications (Abdulazeez et al., 2019).
Safety And Hazards
Inhalation of vapors or mists of 1,3-Bis[3-(dimethylamino)propyl]urea may be irritating to the respiratory system. It can cause skin irritation and serious eye damage. Ingestion of this product may cause nausea, vomiting, and diarrhea . It is recommended to avoid prolonged exposure, not to taste or swallow, and to wear appropriate personal protective equipment .
Future Directions
1,3-Bis[3-(dimethylamino)propyl]urea has been shown to be an efficient catalyst for the synthesis of polyurethane. It has also been used as a stationary phase in liquid chromatography for the separation of amines and polyols . Further optimization studies in low-density flexible polyurethane foam formulations are suggested to increase the reutilization of the polyurethane waste and reduce the amount of petroleum-based raw materials .
properties
IUPAC Name |
1,3-bis[3-(dimethylamino)propyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4/h5-10H2,1-4H3,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQPNTOQFPJCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068741 | |
Record name | 1,3-Bis(3-(dimethylamino)propyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,3-Bis[3-(dimethylamino)propyl]urea | |
CAS RN |
52338-87-1 | |
Record name | 1,3-Bis[3-(dimethylamino)propyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52338-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N'-bis(3-(dimethylamino)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052338871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(3-(dimethylamino)propyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis[3-(dimethylamino)propyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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